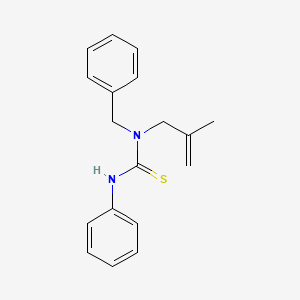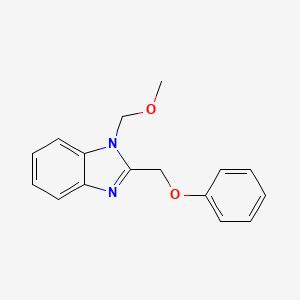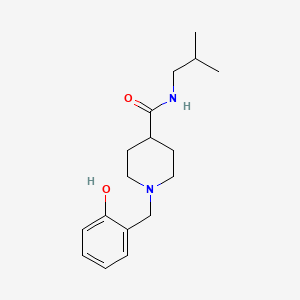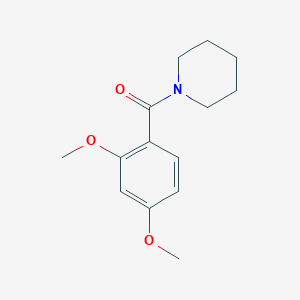
4-propylphenyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propylphenyl phenylcarbamate, also known as PPCC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of carbamate and has been shown to have various biochemical and physiological effects, making it an important tool for researchers in many fields.
Mécanisme D'action
4-propylphenyl phenylcarbamate acts as a positive allosteric modulator of GABA receptors, which means that it enhances the activity of these receptors in the presence of GABA. This leads to an increase in inhibitory neurotransmission, which can have various effects depending on the specific brain region and cell type involved.
Biochemical and Physiological Effects:
4-propylphenyl phenylcarbamate has been shown to have various biochemical and physiological effects, including the modulation of neuronal excitability, the regulation of synaptic plasticity, and the modulation of various neurotransmitter systems. It has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-propylphenyl phenylcarbamate in lab experiments is that it is a highly specific modulator of GABA receptors, which allows researchers to study the effects of GABAergic signaling in a more precise manner. However, one limitation is that 4-propylphenyl phenylcarbamate has a relatively short half-life, which can make it difficult to use in certain experimental paradigms.
Orientations Futures
There are many potential future directions for research involving 4-propylphenyl phenylcarbamate. One area of interest is the development of new drugs that target GABA receptors, which could have implications for the treatment of various neurological and psychiatric disorders. Another area of interest is the study of the effects of 4-propylphenyl phenylcarbamate on other neurotransmitter systems, such as dopamine and serotonin, which could provide insights into the mechanisms of action of these important neurotransmitters.
Méthodes De Synthèse
The synthesis of 4-propylphenyl phenylcarbamate involves the reaction of 4-propylphenol with phenyl isocyanate in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
4-propylphenyl phenylcarbamate has been extensively studied in the field of neuroscience and has been used as a tool to study the mechanisms of action of various neurotransmitters. It has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are important for regulating neuronal excitability and have been implicated in many neurological disorders.
Propriétés
IUPAC Name |
(4-propylphenyl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-6-13-9-11-15(12-10-13)19-16(18)17-14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABFWZURSLZMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5833547.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5833555.png)
![N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5833569.png)



![2-(2-thienyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5833613.png)
![N-(4-{[2-(2-thienyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5833615.png)
![N-(3-chloro-2-methylphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5833619.png)
![N-(4-acetylphenyl)-2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5833621.png)
![N-(4-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833640.png)


![N-1-adamantyl-3-[(3-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5833654.png)